molecular formula C11H11BrN2O5 B5241311 Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate

Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate

Cat. No.: B5241311
M. Wt: 331.12 g/mol
InChI Key: NJVHEIYSNOFPCA-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C11H11BrN2O4 It is a derivative of benzoic acid and contains several functional groups, including an acetamido group, a bromo substituent, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The introduction of a nitro group into the aromatic ring is achieved through nitration. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine or a bromine-containing reagent in the presence of a catalyst.

    Acetylation: The acetamido group is introduced through acetylation, where the compound is treated with acetic anhydride in the presence of a base.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo substituent and acetamido group also contribute to the compound’s reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

    Methyl 3-bromo-4-methyl-2-nitrobenzoate: Lacks the acetamido group.

    Methyl 3-acetamido-5-bromo-2-nitrobenzoate: Similar but without the methyl group.

Uniqueness

Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and acetamido groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O5/c1-5-8(12)4-7(11(16)19-3)10(14(17)18)9(5)13-6(2)15/h4H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVHEIYSNOFPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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